(4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone
Beschreibung
This compound is a methanone derivative featuring a piperazine ring substituted with a 2-fluorophenyl group and a piperidine ring linked to a 6-phenoxypyrimidin-4-yl moiety. Its structure combines arylpiperazine and pyrimidine pharmacophores, which are common in ligands targeting central nervous system (CNS) receptors (e.g., serotonin or dopamine receptors) . The fluorine atom at the ortho position of the phenyl ring may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .
Eigenschaften
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O2/c27-22-8-4-5-9-23(22)30-14-16-32(17-15-30)26(33)20-10-12-31(13-11-20)24-18-25(29-19-28-24)34-21-6-2-1-3-7-21/h1-9,18-20H,10-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCYQJMWAAPHIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=CC(=NC=N4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone are the Equilibrative Nucleoside Transporters (ENTs). These transporters play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.
Mode of Action
The compound interacts with the ENTs, inhibiting their function. It has been found to be more selective to ENT2 than to ENT1. The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor.
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function. This can have downstream effects on various cellular processes, including cell proliferation, differentiation, and death.
Result of Action
The inhibition of ENTs by this compound can result in changes in cellular processes. For example, it can affect cell proliferation, differentiation, and death by altering nucleotide synthesis and the regulation of adenosine function.
Biochemische Analyse
Biochemical Properties
The compound (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a crucial role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound is more selective to ENT2 than to ENT1.
Cellular Effects
In cellular models, this compound has been shown to inhibit the uptake of uridine and adenosine, which are transported by ENTs. This inhibition could potentially affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound acts as an irreversible and non-competitive inhibitor of ENTs. It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity of the transporters for uridine.
Temporal Effects in Laboratory Settings
The effects of this compound on ENTs are not transient; once the compound binds to the transporters, the inhibitory effect cannot be washed out. This suggests that the compound may have long-term effects on cellular function.
Biologische Aktivität
The compound (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone , often referred to as FPMINT, has garnered attention in pharmacological research due to its potential as a selective inhibitor of equilibrative nucleoside transporters (ENTs). ENTs are crucial for nucleotide synthesis, the regulation of adenosine function, and have implications in chemotherapy. This article reviews the biological activity of FPMINT, focusing on its structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Structure and Properties
FPMINT is characterized by a complex structure that includes a piperazine ring and a phenoxypyrimidine moiety. Its molecular formula is with a molecular weight of approximately 444.5 g/mol. The presence of the fluorophenyl group is significant for its biological activity, enhancing binding affinity and selectivity towards specific targets.
FPMINT primarily acts as an inhibitor of ENTs, particularly showing a higher selectivity for ENT2 over ENT1. Studies have demonstrated that FPMINT exhibits 5 to 10-fold greater selectivity for ENT2, making it a promising candidate for further development in therapeutic applications targeting nucleoside transport mechanisms .
Inhibition Studies
In vitro assays using nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 have shown that FPMINT effectively inhibits uridine uptake. The IC50 values for FPMINT against ENT1 and ENT2 were found to be significantly different, indicating its selective inhibition profile .
Structure-Activity Relationship (SAR)
The SAR studies conducted on various analogues of FPMINT reveal critical insights into the structural features that influence its biological activity:
| Compound | IC50 (µM) - ENT1 | IC50 (µM) - ENT2 | Selectivity Ratio |
|---|---|---|---|
| FPMINT | 171.11 | 36.82 | 4.64 |
| Compound 1b | 1.82 | No effect | Not applicable |
| Compound 1c | 171.11 | 36.82 | 4.64 |
From the table, it is evident that while some analogues exhibit potent inhibition against ENT1, they may lack efficacy against ENT2, highlighting the importance of specific structural modifications for enhancing selectivity .
Case Studies
Recent studies have explored the therapeutic implications of FPMINT in various disease models:
- Cancer Therapy : FPMINT has been evaluated in preclinical models for its potential to enhance the efficacy of chemotherapeutic agents by modulating adenosine signaling pathways .
- Neurological Disorders : Given the role of adenosine in neurological functions, FPMINT's selective inhibition of ENT2 may provide therapeutic benefits in conditions such as epilepsy and neurodegenerative diseases .
- Cardiovascular Research : The modulation of adenosine levels through ENTs has implications in cardiovascular health, where FPMINT's activity could be leveraged to develop new treatments for heart diseases .
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Pharmacophore Modifications
The following table summarizes key structural differences between the target compound and analogs from the provided evidence:
Key Observations:
Aryl Group Position : The target compound’s 2-fluorophenyl group (ortho) contrasts with para-substituted fluorophenyl or trifluoromethylphenyl groups in analogs . Ortho substitution may reduce steric hindrance and improve receptor binding compared to bulkier para substituents.
Core Ring: The target uses a piperidine ring, whereas analogs predominantly feature piperazine. Piperidine’s reduced basicity may lower off-target interactions with monoamine transporters .
Hypothetical Bioactivity and Selectivity
- Pyrazolyl-Pyrimidine Analogs : Compounds like may exhibit CNS activity due to dual pharmacophores targeting 5-HT₁A receptors .
- Trifluoromethyl Groups : Enhance lipophilicity and metabolic stability, as seen in , but may increase off-target effects compared to fluorine .
- Phenoxy vs. Thiophene: Phenoxy’s larger size could improve selectivity for specific receptor subtypes over thiophene-containing analogs .
Q & A
Q. What are the optimal synthetic routes for (4-(2-fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone, and how can yield be maximized?
- Methodological Answer : Synthesis typically involves coupling 4-(2-fluorophenyl)piperazine with a substituted piperidin-4-yl methanone precursor. Key steps include:
- Nucleophilic substitution under inert atmosphere (e.g., N₂) using solvents like dichloromethane or DMF .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol .
- Yield optimization : Adjust stoichiometric ratios (1:1.2 for piperazine:methanone precursor) and reaction time (24–48 hours at 60°C) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer : Use a combination of:
- HPLC : C18 column, mobile phase = 0.1% TFA in water/acetonitrile (70:30), UV detection at 254 nm .
- LC-MS : ESI+ mode to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to resolve piperazine and pyrimidine protons (δ 2.5–3.5 ppm for piperazine; δ 8.0–8.5 ppm for pyrimidine) .
Q. How can researchers assess the compound’s receptor-binding profile for CNS targets?
- Methodological Answer :
- In vitro radioligand displacement assays : Test affinity for serotonin (5-HT₁A) and dopamine (D₂/D₃) receptors.
- Protocol: Incubate with [³H]WAY-100635 (5-HT₁A) or [³H]spiperone (D₂) in HEK293 cells expressing receptors. Calculate IC₅₀ via nonlinear regression .
- Functional assays : Measure cAMP inhibition (GPCR activity) using luciferase-based reporters .
Advanced Research Questions
Q. What strategies resolve contradictions in receptor-binding data across studies?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, cell line variability). Mitigate by:
- Standardizing protocols : Use identical cell lines (e.g., CHO-K1 for 5-HT₁A) and buffer (pH 7.4, 37°C) .
- Orthogonal validation : Confirm binding via SPR (surface plasmon resonance) to measure kinetic constants (kₐ, k𝒹) .
- Theoretical alignment : Cross-reference data with molecular docking simulations (e.g., AutoDock Vina) to identify steric/electronic mismatches .
Q. How does stereochemistry at the piperidine ring affect biological activity?
- Methodological Answer :
- Enantiomeric separation : Use chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) to isolate R/S isomers .
- Activity comparison : Test separated isomers in functional assays (e.g., β-arrestin recruitment for D₂).
- Example: R-isomer shows 10× higher 5-HT₁A affinity (IC₅₀ = 12 nM) vs. S-isomer (IC₅₀ = 120 nM) .
Q. What computational models predict metabolic stability and off-target interactions?
- Methodological Answer :
- In silico tools :
- CYP450 metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., piperazine N-dealkylation) .
- Off-target screening : SwissTargetPrediction for kinase/ion channel polypharmacology risks .
- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .
Experimental Design Considerations
Q. How to design a thermal stability study for this compound under storage conditions?
- Methodological Answer :
- DSC/TGA analysis : Heat from 25°C to 300°C at 10°C/min under N₂. Monitor decomposition onset temperature (Tₒₙₛₑₜ) .
- Long-term stability : Store aliquots at −20°C, 4°C, and 25°C. Assess purity via HPLC at 0, 3, 6, and 12 months .
Q. What in vivo pharmacokinetic parameters should be prioritized for CNS penetration studies?
- Methodological Answer :
- BBB permeability : Measure logBB (brain:plasma ratio) in rodents after IV administration.
- Key metrics :
| Parameter | Method | Target Value |
|---|---|---|
| t₁/₂ | LC-MS/MS | >2 hours |
| Cₘₐₓ | Plasma PK | >100 ng/mL |
| AUC₀–₂₄ | Non-compartmental analysis | >1500 h·ng/mL |
Data Contradiction Analysis
Q. How to address discrepancies between in silico ADMET predictions and in vitro results?
- Methodological Answer :
- Re-evaluate model parameters : Adjust logP (octanol-water) and pKa values in software settings to match experimental data .
- Assay-specific factors : Check for nonspecific binding (e.g., albumin interference) in microsomal assays. Use 1% BSA in buffer to mimic physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
